molecular formula C11H12N2O6 B057126 5-Ethynyluridine CAS No. 69075-42-9

5-Ethynyluridine

Cat. No.: B057126
CAS No.: 69075-42-9
M. Wt: 268.22 g/mol
InChI Key: QCWBIPKYTBFWHH-FDDDBJFASA-N
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Description

5-Ethynyluridine (EU) is a uridine analog with a terminal alkyne group at the 5-position of the pyrimidine ring (CAS: 69075-42-9) . It is metabolically incorporated into nascent RNA during transcription via the salvage pathway, replacing ~1 in 35 uridine residues in total RNA . EU enables sensitive detection of RNA synthesis through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click" chemistry) with fluorescent azides, facilitating applications in microscopy, flow cytometry, and sequencing . Its bio-orthogonal reactivity and compatibility with live-cell labeling have made it a cornerstone for studying transcription dynamics, RNA turnover, and spatial RNA localization in cultured cells, tissues, and whole organisms . However, prolonged EU exposure can induce cytotoxicity, including RNA aggregation and neurodegeneration in sensitive models .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethynyluridine typically involves the alkylation of uridine derivatives. One common method includes the reaction of 5-iodouridine with ethynylmagnesium bromide in the presence of a palladium catalyst. The reaction proceeds under mild conditions, yielding this compound with high efficiency .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations. The use of scalable and efficient catalytic processes is essential for industrial applications to ensure high yield and purity .

Chemical Reactions Analysis

Chemical Reactions

The primary chemical reaction associated with 5-Ethynyluridine is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry .

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction involves the conjugation of the alkyne group of this compound with an azide-containing molecule in the presence of a copper(I) catalyst . The reaction results in the formation of a stable triazole linkage .R N3+R C C HCu I CatalystR Triazole R \text{R N}_3+\text{R C C H}\xrightarrow{\text{Cu I Catalyst}}\text{R Triazole R }This reaction is highly specific and efficient, making it ideal for labeling and detection of RNA .

Advantages over 5-Bromouridine

This compound offers advantages over its analog, 5-bromouridine (BrU), because azide-containing dyes are small and exhibit better membrane permeability compared to the antibodies used for the detection of 5-bromouridine . The click chemistry approach allows for whole-mount staining of large samples, such as organs or tissue fragments .

Immunogenicity and Stability

This compound-modified mRNA has low immunogenicity and does not affect mRNA folding as much as other modifications . It does not cause immune activation in human macrophages and allows for prolonged expression .

Potential for DNA Incorporation

While this compound is primarily used to label RNA, there is evidence that it can be converted to EdU and incorporated into DNA . Inhibition of ribonucleotide reductase (RNR) with hydroxyurea abolishes cell proliferation and the incorporation of this compound into DNA .

Alternatives to this compound

Alternative compounds such as 5-ethynylcytidine (EC) and 5-ethynyladenosine (EA) have been tested for their labeling characteristics . 5-ethynylcytidine shows similar labeling characteristics to this compound, while 5-ethynyladenosine leads to broad labeling of the cytoplasm .

Mechanism of Action

5-Ethynyluridine exerts its effects by being incorporated into newly synthesized RNA during transcription. The ethynyl group allows for subsequent labeling through click chemistry, enabling the visualization and tracking of RNA molecules. This incorporation does not significantly alter the structure or function of the RNA, making it a valuable tool for studying RNA dynamics .

Comparison with Similar Compounds

Comparison with Similar Compounds

RNA-Specific Nucleoside Analogs

Table 1: Comparison of EU with RNA-Labeling Analogs

Compound Chemical Structure Detection Method Applications Key Advantages Limitations References
5-Ethynyluridine (EU) Uridine with 5-ethynyl group Click chemistry (CuAAC) RNA synthesis, turnover, imaging, sequencing RNA-specific; whole-mount compatibility; high sensitivity Cytotoxic at high doses; RNA aggregation in neurons
5-Bromouridine (BrU) Uridine with 5-bromo group Immunostaining with anti-BrU antibodies RNA synthesis in fixed cells Compatible with standard antibody workflows Requires cell permeabilization; poor tissue penetration; labor-intensive
5-Ethynylcytidine (5-EC) Cytidine with 5-ethynyl group Click chemistry (CuAAC) Profiling m5C RNA dioxygenases; RNABPP Faster metabolic clearance than EU; cytidine-specific Limited to cytidine-rich contexts; less studied than EU
Pseudouridine (Ψ) / N1-methylpseudouridine (mΨ) Uridine with pseudo/methyl group N/A (incorporated into mRNA) mRNA vaccines/therapeutics (e.g., COVID-19) Reduces immunogenicity; enhances mRNA stability Not detectable via click chemistry; no imaging utility

Key Findings:

  • EU vs. BrU : EU bypasses antibody-dependent detection, enabling whole-mount tissue imaging and rapid analysis, whereas BrU is restricted to fixed cells and sectioned tissues .
  • EU vs. 5-EC : 5-EC, a cytidine analog, labels RNA faster and is used for activity-based profiling of RNA modifications (e.g., m5C oxidation) but lacks EU’s broad utility in transcription rate assays .
  • EU vs. Ψ/mΨ: Ψ and mΨ are immunosilent mRNA modifications for therapeutic applications, whereas EU’s alkyne group enables bio-orthogonal tracking but may alter RNA stability .

DNA-Specific Nucleoside Analogs

Table 2: Comparison with DNA-Labeling Analogs

Compound Chemical Structure Detection Method Applications Key Advantages Limitations References
5-Ethynyl-2'-deoxyuridine (EdU) Deoxyuridine with 5-ethynyl group Click chemistry (CuAAC) DNA synthesis, replication, cell cycle High sensitivity; compatible with fluorescence and sequencing DNA-specific; cytotoxic via replication stress
F-ara-EdU 2'-fluoro-modified EdU Click chemistry (CuAAC) DNA labeling in vivo Lower cytotoxicity than EdU; tissue-compatible Limited to DNA; requires arabinosyl modification

Key Findings:

  • EU vs. EdU : EdU is DNA-specific and widely used for replication studies, whereas EU’s RNA selectivity makes it ideal for transcriptional profiling . EdU’s cytotoxicity (e.g., replication arrest) contrasts with EU’s RNA-specific toxicity (e.g., neurodegeneration) .
  • F-ara-EdU : A less toxic EdU derivative, but its DNA specificity and modified sugar moiety limit cross-utility with RNA studies .

Research Advancements and Limitations

Advantages of EU:

  • Temporal Resolution: EU pulse-chase experiments quantify RNA turnover rates in vivo, revealing tissue-specific transcription dynamics (e.g., rapid turnover in liver vs. stable RNA in neurons) .
  • Sequencing Compatibility : EU-labeled RNA can be biotinylated and enriched for nascent transcriptome analysis (EU-RNA-seq) .
  • Therapeutic Potential: EU’s alkyne group enables bio-orthogonal conjugation in mRNA therapies, though immunogenicity remains understudied compared to Ψ/mΨ .

Limitations of EU:

  • Cytotoxicity : Prolonged EU exposure induces RNA-protein aggregates in neurons and reduces cell viability in sensitive models (e.g., Purkinje cells) .
  • Metabolic Interference : EU incorporation may alter RNA-protein interactions or splicing, as seen in CRISPR screens linking EU use to altered miRNA activity .

Emerging Alternatives:

  • Cell-Specific Labeling : Engineered kinases (e.g., uridine/cytidine kinase 2) enable cell-type-specific RNA tagging with 2'-azidouridine, reducing off-target effects .
  • Improved Probes : 5-EC and F-ara-EdU offer faster clearance or reduced toxicity, addressing EU’s limitations in long-term studies .

Biological Activity

5-Ethynyluridine (5-EU) is a modified uridine analog that has garnered attention for its unique biological properties, particularly in the context of RNA labeling and potential therapeutic applications. This article explores the biological activity of 5-EU, highlighting its mechanisms of action, applications in research, and implications for future therapies.

This compound is characterized by an ethynyl group attached to the uridine structure, which enhances its cell permeability. This modification allows it to be utilized both in vitro and in vivo for labeling newly synthesized RNA. The compound does not induce significant cytotoxicity, making it a favorable choice for studies involving RNA dynamics without the confounding effects of cell death .

Table 1: Comparison of this compound with Other Uridine Analogues

PropertyThis compoundUnmodified UridinePseudouridineN1-Methylpseudouridine
Cell PermeabilityHighModerateModerateHigh
CytotoxicityLowLowLowLow
RNA StabilityModerateModerateHighHigh
Immune ActivationNoneYesNoneNone

Applications in RNA Research

This compound has been primarily used for metabolic labeling of RNA, allowing researchers to study transcription dynamics and RNA stability without the use of toxic inhibitors. In Arabidopsis thaliana, for example, pulse-chase experiments with 5-EU revealed insights into the stability and processing of nascent RNAs, demonstrating its utility in plant biology .

Case Study: RNA Dynamics in Arabidopsis

In a study conducted on Arabidopsis seedlings, researchers supplemented growth media with varying concentrations of 5-EU. The results showed significant enrichment of labeled RNAs, indicating effective incorporation into the transcriptome. Notably, up to a 70-fold enrichment was observed for specific chloroplast mRNAs compared to untreated controls .

Immunogenicity and Therapeutic Potential

One of the most promising aspects of this compound is its low immunogenicity. Studies have shown that it does not activate immune responses in human macrophages, as evidenced by the absence of interleukin-6 secretion and other inflammatory markers . This characteristic positions 5-EU as a potential candidate for mRNA-based vaccines and therapeutics, particularly in contexts where immune activation could be detrimental.

Table 2: Immunogenic Response Comparison

CompoundIL-6 Secretion (pg/mL)Inflammatory Gene Expression
This compoundNoneNone
Unmodified UridineSignificantElevated
PseudouridineNoneNone
N1-MethylpseudouridineNoneNone

Q & A

Basic Research Questions

Q. What is the mechanistic role of 5-ethynyluridine (5-EU) in detecting RNA synthesis, and how does it differ from traditional radiolabeling methods?

  • Answer : 5-EU is a uridine analog incorporated into RNA during transcription via endogenous RNA polymerases. Its ethynyl group enables click chemistry with azide-functionalized probes (e.g., fluorescent dyes or biotin) for visualization or enrichment . Unlike radiolabeling (e.g., ³H-uridine), 5-EU avoids radiation hazards and allows spatial-temporal resolution in live cells and tissues. Key validation steps include confirming RNA-specific incorporation (no DNA uptake) via DNase/RNase controls and quantifying labeling efficiency (e.g., ~1 incorporation per 35 uridines in total RNA) .

Q. How should researchers design a pulse-chase experiment using 5-EU to study RNA turnover dynamics?

  • Answer :

  • Pulse Phase : Incubate cells/tissues with 5-EU (typically 0.1–1 mM for 1–24 hours, depending on cell type). Optimize concentration to avoid cytotoxicity (perform dose-response assays).
  • Chase Phase : Replace 5-EU-containing media with standard media and harvest samples at intervals.
  • Detection : Fix cells, perform click chemistry with fluorescent azides, and quantify RNA decay via microscopy or flow cytometry. Include controls (e.g., actinomycin D to block transcription) .

Q. What are the critical considerations for ensuring specificity when using 5-EU in click chemistry-based assays?

  • Answer :

  • Chemical Specificity : Use copper(I)-stabilizing reagents (e.g., THPTA) to minimize side reactions and autofluorescence.
  • Biological Specificity : Pre-treat samples with RNase to confirm signal loss (validates RNA dependence).
  • Background Controls : Include no-azide and no-5-EU controls to rule out nonspecific staining .

Advanced Research Questions

Q. How can researchers resolve discrepancies in 5-EU incorporation efficiency across different cell types or experimental conditions?

  • Answer : Variability may arise from differences in:

  • Uptake Kinetics : Measure cellular uptake via HPLC or mass spectrometry.
  • Transcriptional Activity : Normalize 5-EU signals to housekeeping RNA levels (e.g., GAPDH) or use orthogonal methods (e.g., RT-qPCR).
  • Metabolic State : Consider cell cycle phase, nutrient availability, and growth conditions. For tissues, optimize permeabilization protocols to enhance 5-EU diffusion .

Q. What strategies optimize the use of 5-EU for transcriptome-wide RNA-protein interaction studies, such as CARIC (Click Chemistry-Assisted RNA Interactome Capture)?

  • Answer :

  • Crosslinking : Combine 5-EU labeling with UV crosslinking to stabilize RNA-protein interactions.
  • Enrichment : Use biotin-azide click chemistry followed by streptavidin pulldown and mass spectrometry.
  • Validation : Perform RIP-seq (RNA Immunoprecipitation Sequencing) or CRISPR knockouts to confirm novel RNA-binding proteins (RBPs) .

Q. How can 5-EU derivatives (e.g., ToldU) expand applications in nucleic acid chemistry, such as photochemical crosslinking or fluorescent DNA nanostructures?

  • Answer : ToldU, a tolane-modified 5-EU, enables light-induced crosslinking in DNA duplexes via [2+2] cycloaddition. Applications include:

  • Fluorescent Probes : Crosslinked ToldU exhibits enhanced fluorescence, enabling real-time monitoring of hybridization.
  • Covalent Nanostructures : Build stable DNA architectures for biosensing or drug delivery. Validate crosslinking efficiency via gel electrophoresis and fluorescence lifetime imaging (FLIM) .

Q. What analytical methods are recommended for quantifying 5-EU-labeled RNA in complex biological samples (e.g., heterogeneous tissues)?

  • Answer :

  • Spatial Analysis : Use whole-mount staining combined with confocal microscopy for 3D tissue visualization.
  • Single-Cell Resolution : Employ flow cytometry or single-molecule RNA FISH with 5-EU/click chemistry probes.
  • Bulk Quantification : Extract RNA, perform click-biotinylation, and quantify via dot-blot or spectrophotometry .

Q. Data Analysis and Reproducibility

Q. How should researchers address potential artifacts when interpreting 5-EU pulse-chase data, such as signal persistence due to incomplete chase?

  • Answer :

  • Kinetic Modeling : Fit decay curves to exponential models, accounting for residual 5-EU pools.
  • Metabolic Blockers : Use transcription inhibitors (e.g., α-amanitin) during the chase phase.
  • Technical Replicates : Perform triplicate experiments and report SEM/confidence intervals .

Q. What statistical frameworks are suitable for comparing RNA synthesis rates across tissues using 5-EU?

  • Answer : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Normalize signals to tissue mass or cellularity (e.g., DAPI counts). For skewed distributions, use non-parametric tests (Mann-Whitney U) .

Q. Ethical and Technical Compliance

Q. What safety protocols are essential when handling 5-EU in laboratory settings?

  • Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Waste Disposal : Treat 5-EU waste as hazardous organic material.
  • Ventilation : Use fume hoods during click chemistry reactions to avoid copper aerosol exposure .

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6/c1-2-5-3-13(11(18)12-9(5)17)10-8(16)7(15)6(4-14)19-10/h1,3,6-8,10,14-16H,4H2,(H,12,17,18)/t6-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWBIPKYTBFWHH-FDDDBJFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69075-42-9
Record name 5-Ethynyluridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069075429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-ETHYNYLURIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV26TNA26B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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